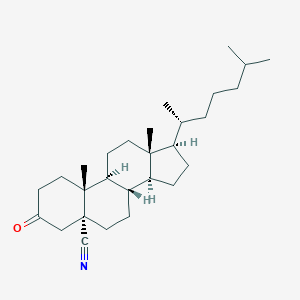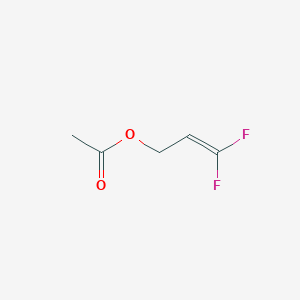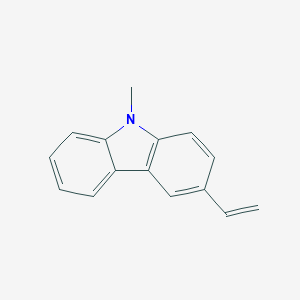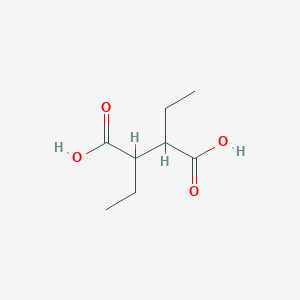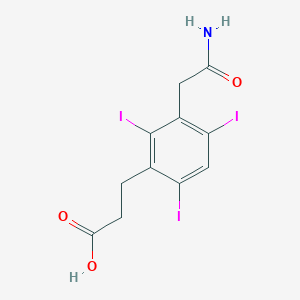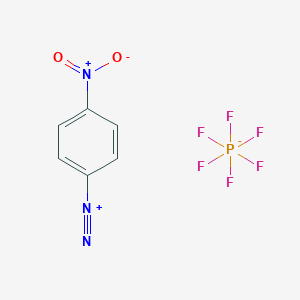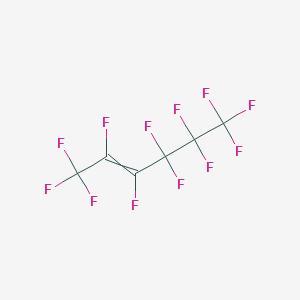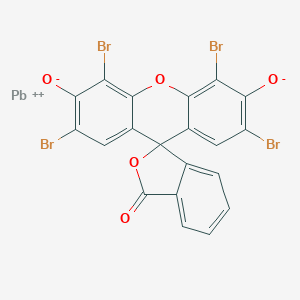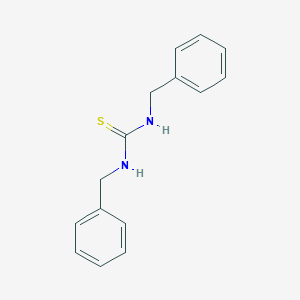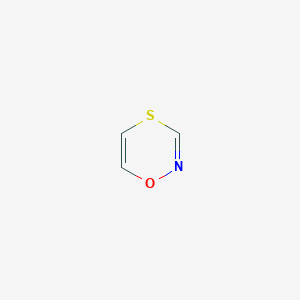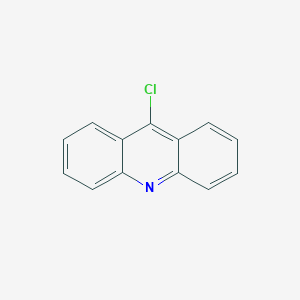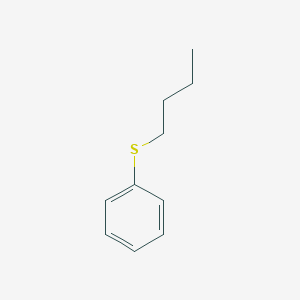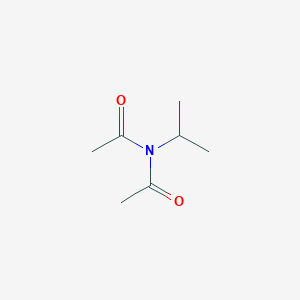
N-Acetyl-N-(1-methylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimeprazine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phenothiazine with various alkylating agents to introduce the necessary side chains. One common method involves the alkylation of phenothiazine with 3-chloropropylamine in the presence of a base, followed by methylation to produce trimeprazine .
Industrial Production Methods: In industrial settings, the production of trimeprazine involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its tartrate salt form .
Chemical Reactions Analysis
Types of Reactions: Trimeprazine undergoes various chemical reactions, including:
Oxidation: Trimeprazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert trimeprazine to its corresponding amines.
Substitution: Nucleophilic substitution reactions can modify the side chains of trimeprazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Chemistry: Trimeprazine is used in chemical research to study the properties and reactions of phenothiazine derivatives. Its structure serves as a model for synthesizing other compounds with similar pharmacological properties .
Biology: In biological research, trimeprazine is used to investigate its effects on histamine receptors and its role in allergic reactions. It is also studied for its sedative and hypnotic effects on the central nervous system .
Medicine: Medically, trimeprazine is used to treat allergic conditions, motion sickness, and as a sedative. It is also used in veterinary medicine, often in combination with other drugs, to treat pruritus and cough in animals .
Industry: In the pharmaceutical industry, trimeprazine is used in the formulation of various antihistamine and sedative medications. Its production and quality control are critical for ensuring the efficacy and safety of these medications .
Mechanism of Action
Trimeprazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. It also has sedative properties due to its action on the central nervous system, where it inhibits certain neurotransmitter pathways . The molecular targets include histamine receptors and possibly other neurotransmitter receptors involved in sedation and antiemetic effects .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used primarily as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Methotrimeprazine: Used for its antipsychotic and analgesic properties.
Comparison:
Trimeprazine vs. Chlorpromazine: While both are phenothiazine derivatives, trimeprazine is not used as an antipsychotic but rather for its antihistamine and sedative effects.
Trimeprazine vs. Promethazine: Both have antihistamine properties, but trimeprazine is more commonly used for its sedative and antiemetic effects.
Trimeprazine vs. Methotrimeprazine: Methotrimeprazine has stronger antipsychotic and analgesic properties compared to trimeprazine.
Trimeprazine’s unique combination of antihistamine, sedative, and antiemetic properties makes it a versatile compound in both medical and research settings .
Properties
CAS No. |
1563-85-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-acetyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(2)8(6(3)9)7(4)10/h5H,1-4H3 |
InChI Key |
WCEGPMFZWQIRAR-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)C(=O)C |
Canonical SMILES |
CC(C)N(C(=O)C)C(=O)C |
Key on ui other cas no. |
1563-85-5 |
Synonyms |
N-acetyl-N-(1-methylethyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


